6-[(2-methoxyphenyl)methylsulfamoyl]-4-oxo-1H-quinoline-3-carboxylic acid
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Overview
Description
6-[(2-methoxyphenyl)methylsulfamoyl]-4-oxo-1H-quinoline-3-carboxylic acid is a member of quinolines.
Scientific Research Applications
Applications in Corrosion Inhibition
Quinoline Derivatives in Anticorrosion : The compound 6-[(2-methoxyphenyl)methylsulfamoyl]-4-oxo-1H-quinoline-3-carboxylic acid, being a quinoline derivative, has applications in corrosion inhibition. Quinoline derivatives are known for their anticorrosive properties, especially against metallic corrosion. These derivatives tend to form stable chelating complexes with metallic surface atoms through coordination bonding, which is particularly effective in preventing corrosion (Verma, Quraishi, & Ebenso, 2020).
Biocatalysis and Drug Synthesis
Carboxylic Acids in Biocatalyst Inhibition : Carboxylic acids, a group to which the mentioned compound belongs, play a significant role in biocatalysis. They can inhibit or modulate the activity of biocatalysts like microbes. Their inhibitory potency is significant enough that some carboxylic acids are used as food preservatives. Understanding the inhibition mechanisms of carboxylic acids on biocatalysts like Escherichia coli and Saccharomyces cerevisiae can lead to the development of more robust strains for industrial applications (Jarboe, Royce, & Liu, 2013).
Analytical and Pharmaceutical Applications
Analytical Uses in HPLC : The basic structure of this compound, being related to quinoline, finds use in High-Performance Liquid Chromatography (HPLC) for the analysis of basic drugs. Microparticulate strong cation-exchange materials, like those derived from quinoline, provide good retention and peak shapes for basic drugs in HPLC systems (Flanagan, Harvey, & Spencer, 2001).
Potential in Drug Synthesis : The compound's carboxylic acid group, coupled with its quinoline structure, makes it a candidate for drug synthesis and modification. Carboxylic acids have been explored for their potential in synthesizing various drugs, including those acting on the Central Nervous System (CNS). They form part of the structure of many drugs and are crucial in the synthesis of complex molecules (Saganuwan, 2017).
Properties
Molecular Formula |
C18H16N2O6S |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
6-[(2-methoxyphenyl)methylsulfamoyl]-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C18H16N2O6S/c1-26-16-5-3-2-4-11(16)9-20-27(24,25)12-6-7-15-13(8-12)17(21)14(10-19-15)18(22)23/h2-8,10,20H,9H2,1H3,(H,19,21)(H,22,23) |
InChI Key |
VTWBDWZBNSLYDN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNS(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)O |
Canonical SMILES |
COC1=CC=CC=C1CNS(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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